A Technical Guide to the Crystal Structure and Pore Size of Chabazite
A Technical Guide to the Crystal Structure and Pore Size of Chabazite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and pore characteristics of chabazite, a microporous aluminosilicate mineral of the zeolite family. The unique structural features of chabazite make it a material of significant interest in various applications, including catalysis, gas separation, and as a potential vehicle for drug delivery.
Crystal Structure of Chabazite
Chabazite is not a single mineral but a series of tectosilicate minerals within the zeolite group.[1] The specific mineral name is determined by the most prominent non-framework cation present, leading to species such as Chabazite-Ca, Chabazite-K, Chabazite-Na, and Chabazite-Sr.[1][2]
Framework Topology
The fundamental structure of chabazite is defined by the CHA framework type, as designated by the International Zeolite Association (IZA).[3][4] This framework is constructed from a three-dimensional network of silicon (or aluminum) atoms tetrahedrally coordinated to oxygen atoms.[5] The tetrahedra are linked to form a structure characterized by a stacked sequence of 6-membered rings in an AABBCC... pattern.[2][3] This arrangement creates distinctive double 6-rings (D6R) and a large, ellipsoidal cavity known as the "chabazite cage".[2][3][4]
The framework topology is ideally rhombohedral with the space group R-3m.[2][3][6] However, depending on the specific cation content and Si/Al ratio, the symmetry can be lower, with some natural chabazite crystals exhibiting triclinic (P1) symmetry.[3][7][8] Synthetic analogues, such as SSZ-13, which share the CHA topology but have a higher silica content, are typically monocrystalline.[1][4]
Chemical Composition
The generalized chemical formula for the chabazite series is M[Al₂Si₄O₁₂]·6H₂O, where 'M' represents the dominant exchangeable cation, which can include Ca²⁺, Na⁺, K⁺, Sr²⁺, and Mg²⁺.[1][8] The substitution of trivalent Al³⁺ for tetravalent Si⁴⁺ in the tetrahedral framework creates a net negative charge, which is balanced by these non-framework cations located within the cages and channels along with water molecules.[5] This composition gives chabazite significant ion-exchange capabilities.[5][9]
Pore Structure and Dimensions
The arrangement of the tetrahedral units in the CHA framework generates a well-defined micropore system that is crucial to its function as a molecular sieve.
Pore System Architecture
The chabazite structure is traversed by a three-dimensional network of interconnected channels. Access to the chabazite cages is controlled by 8-membered rings of tetrahedra.[2][3] These rings act as "windows" or apertures, defining the effective pore size of the material.
Pore Size
The largest channels in the chabazite structure are confined by these eight-membered rings, resulting in a pore aperture of approximately 3.8 x 3.8 Ångströms (Å), or 0.38 x 0.38 nanometers (nm).[2][3][4][10] Some studies report slightly different dimensions, such as 0.37 x 0.42 nm.[11][12][13][14] This small and precisely defined pore size allows chabazite to separate molecules based on minute differences in their kinetic diameters. For instance, it can effectively separate CO₂ (0.33 nm) from larger molecules like N₂ (0.364 nm) and CH₄ (0.38 nm), making it a promising material for applications like post-combustion carbon capture and natural gas upgrading.[11][12][13]
Quantitative Data Summary
The following tables summarize key quantitative data for the chabazite series.
Table 1: Crystallographic Data for Chabazite Species
| Species | Crystal System | Space Group | Unit Cell Parameters (Hexagonal Setting) | Reference |
| Chabazite-Ca | Triclinic / Rhombohedral | P1 or R-3m | a = 13.790 Å, c = 15.040 Å | [2] |
| Chabazite-K | Trigonal (Hexagonal) | R-3m | a = 13.849 Å, c = 15.165 Å | [2] |
| Chabazite-Na | Trigonal (Hexagonal) | R-3m | a = 13.863 Å, c = 15.165 Å | [2][15] |
| Chabazite-Sr | Trigonal (Hexagonal) | R-3m | a = 13.715 Å, c = 15.09 Å | [2] |
| Chabazite-Mg | Trigonal (Hexagonal) | R-3m | a = 13.7979 Å, c = 14.9364 Å | [2][16] |
Note: The pseudohexagonal cell is often used for comparison. Natural chabazite can exhibit lower symmetry.
Table 2: Pore Structure Characteristics
| Parameter | Value | Unit | Reference |
| Framework Type | CHA | - | [3][6] |
| Pore/Channel System | 3-dimensional, interconnected | - | [2] |
| Pore Aperture (Window Size) | 3.8 x 3.8 | Å | [2][3][4] |
| 0.37 x 0.42 | nm | [11][12][13] | |
| Confining Ring Size | 8-membered rings | - | [2][10] |
| Framework Density | 14.5 | T/1000 ų | [6] |
Experimental Protocols
The determination of chabazite's crystal structure and pore size relies on standardized analytical techniques.
X-ray Diffraction (XRD) for Crystal Structure Determination
Objective: To determine the unit cell dimensions, space group, and atomic positions of the chabazite framework.
Methodology:
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Sample Preparation: A sample of chabazite is ground into a fine, homogeneous powder (typically <10 μm particle size) to ensure random crystal orientation. The powder is then packed into a sample holder. For single-crystal studies, an optically clear, untwinned crystal is selected and mounted on a goniometer head.
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Data Collection: The sample is analyzed using a powder or single-crystal X-ray diffractometer. Monochromatic X-ray radiation (commonly Cu Kα, λ ≈ 1.54 Å) is directed at the sample. The sample is rotated, and the instrument records the intensity of the diffracted X-rays at various angles (2θ).
-
Data Analysis:
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to determine the unit cell parameters via indexing software.
-
The systematic absences of certain reflections in the pattern help identify the crystal's space group.
-
For a detailed structural solution, the intensities of the peaks are used in a process called structure refinement (e.g., Rietveld refinement for powder data). This process involves creating a theoretical model of the crystal structure and adjusting the atomic coordinates and other parameters until the calculated diffraction pattern matches the experimental one.
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Gas Adsorption for Pore Size and Surface Area Analysis
Objective: To measure the specific surface area, pore volume, and pore size distribution of chabazite.
Methodology:
-
Sample Preparation (Degassing): A known mass of the chabazite sample is placed in a sample tube and heated under a high vacuum (e.g., at 350°C for several hours).[17] This critical step, known as activation or degassing, removes water molecules and other adsorbed species from the micropores without altering the framework structure.
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Adsorption Measurement: The sample tube is transferred to an automated gas sorption analyzer and cooled, typically to liquid nitrogen temperature (77 K). An adsorptive gas, usually nitrogen (N₂), is introduced into the sample tube in controlled, incremental doses. The instrument measures the amount of gas adsorbed by the sample at each incremental pressure point, generating an adsorption isotherm. The process is then reversed by reducing the pressure to generate a desorption isotherm.[17][18]
-
Data Analysis:
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BET (Brunauer-Emmett-Teller) Analysis: The adsorption data at low relative pressures (P/P₀ ≈ 0.05-0.35) is fitted to the BET equation to calculate the specific surface area.[17][18]
-
Pore Volume: The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ ≈ 0.99).
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Pore Size Distribution: For microporous materials like chabazite, methods based on Density Functional Theory (DFT) or the Horvath-Kawazoe (HK) model are applied to the isotherm data to calculate the pore size distribution.[17][18] Alternatively, the "molecular probe" method uses a series of adsorptive gases with different kinetic diameters (e.g., argon, carbon dioxide, methane) to determine the effective pore size by observing which molecules can enter the pores.[19]
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Visualizations
The following diagrams illustrate the structural relationships within chabazite.
Caption: Logical workflow from atomic building blocks to the functional properties of chabazite.
This guide provides a foundational understanding of the structural and porous characteristics of chabazite, essential for its evaluation in advanced research and development applications.
References
- 1. Chabazite - Wikipedia [en.wikipedia.org]
- 2. IZA Commission on Natural Zeolites [iza-online.org]
- 3. iza-online.org [iza-online.org]
- 4. SSZ-13 - Wikipedia [en.wikipedia.org]
- 5. Chabazite | Silica-rich, Zeolite, Hydrated | Britannica [britannica.com]
- 6. CHA: Type Material [america.iza-structure.org]
- 7. Chabazite-Ca Mineral Data [webmineral.com]
- 8. Chabazite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]
- 9. Utilization of natural chabazite and mordenite as a reactive barrier for immobilization of hazardous heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Gas Separation of Chabazite Zeolite Membranes [jim.org.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chabazite-type zeolite membranes for effective CO2 separation: The role of hydrophobicity and defect structure [publica.fraunhofer.de]
- 13. Chabazite-Type Zeolite Membranes for Effective CO2 Separation: The Role of Hydrophobicity and Defect Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Controlling Micropore Size in Chabazite (CHA) Zeolite via Chemical Vapor Deposition for Post-combustion CO2 capture - koreascholar [db.koreascholar.com]
- 15. Chabazite-Na Mineral Data [webmineral.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Research Portal [researchportal.murdoch.edu.au]
- 19. Zeolite molecular accessibility and host–guest interactions studied by adsorption of organic probes of tunable size - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP07572J [pubs.rsc.org]
